1-Hexen-3-one
Overview
Description
1-Hexen-3-one is an organic compound with the molecular formula C6H10O . It is an important organic intermediate used in agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of 1-Hexen-3-one consists of six carbon atoms, ten hydrogen atoms, and one oxygen atom . The molecular weight is 98.143 Da . The InChIKey for 1-Hexen-3-one is JTHNLKXLWOXOQK-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
1-Hexen-3-one has a density of 0.8±0.1 g/cm³. Its boiling point is 130.0±9.0 °C at 760 mmHg. The vapour pressure is 9.9±0.2 mmHg at 25°C. The enthalpy of vaporization is 36.8±3.0 kJ/mol. The flash point is 28.5±11.9 °C. The index of refraction is 1.409 .
Scientific Research Applications
Photochemistry and Stability
- 1-Hexen-3-one's photochemistry has been studied, showing stability towards photolysis and forming isomers and carbon monoxide as products under certain conditions (Srinivasan, 1960).
Polymerization and Chemical Properties
- The compound has been used in polymerization studies, showing potential in producing high molecular weight poly(1-hexene) with specific structural characteristics (Saito et al., 2000).
Dehydrogenation in Chemical Reactions
- Dehydrogenation of related compounds like cis-3-hexen-1-ol has been explored using a palladium membrane reactor, indicating the importance of reaction rate and hydrogen permeation rate in intermediate formation (Sato et al., 2007).
Catalysis and Selectivity Control
- Studies on catalysts using 1-Hexen-3-one derivatives have shown the possibility of controlling selectivity in multi-functional group molecules, influencing reaction pathways and oxidation products (Alshammari et al., 2013).
Biosynthesis and Flavor Industry Applications
- In the flavor industry, its derivatives like cis-3-hexen-1-yl acetate have been synthesized via lipase-catalyzed transesterification, highlighting the parameters influencing the synthesis process (Chiang et al., 2003).
Combustion and Pyrolysis Studies
- Research on 1-hexene combustion under various pressures contributes to understanding the pyrolysis process and the formation of products like unsaturated intermediates, which is relevant for fuel and energy applications (Fan et al., 2016).
Isomerization and Reduction
- Isomerization and reduction of related compounds in the presence of specific catalysts have been studied, showing variations in the catalytic activities and the influence of the catalysts on product formation (Sharf et al., 1976).
Environmental Impact and Photooxidation
- The environmental impact and photooxidation of leaf-wound oxygenated compounds similar to 1-Hexen-3-one have been evaluated, contributing to understanding their role in atmospheric chemistry (Jiménez et al., 2009).
Green Tea Aroma Characterization
- The role of 1-Hexen-3-one derivatives in green tea aroma has been characterized, showing their significant influence on the overall aroma profile (Nie et al., 2020).
Atmospheric Chemistry
- Studies on the ozonolysis of unsaturated ketones related to 1-Hexen-3-one help in understanding their atmospheric lifetime and impact on secondary organic aerosol formation (Li et al., 2020).
Gas-Phase Reactions and Kinetics
- The kinetics of gas-phase reactions of compounds similar to 1-Hexen-3-one with radicals and ozone have been studied, contributing to the understanding of their atmospheric reactivity (Wang et al., 2010).
Safety And Hazards
1-Hexen-3-one is a flammable liquid and vapour. It is harmful if swallowed. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment is advised .
properties
IUPAC Name |
hex-1-en-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h4H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHNLKXLWOXOQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075102 | |
Record name | 1-Hexen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexen-3-one | |
CAS RN |
1629-60-3 | |
Record name | 1-Hexen-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1629-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexen-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001629603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-1-en-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-HEXEN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH9D98Z86N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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